molecular formula C18H18Cl2N2O3S B12503247 N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide

Cat. No.: B12503247
M. Wt: 413.3 g/mol
InChI Key: QDVRFINZJOWKOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a complex structure with multiple functional groups, including dichlorobenzyl, phenylsulfonyl, and prop-2-en-1-ylglycinamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide typically involves multiple steps:

    Formation of 3,4-dichlorobenzyl chloride: This can be achieved by chlorination of benzyl chloride using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Synthesis of phenylsulfonyl chloride: This involves the sulfonation of benzene with sulfur trioxide followed by chlorination with thionyl chloride.

    Preparation of N-prop-2-en-1-ylglycinamide: This can be synthesized by reacting glycine with allyl chloride in the presence of a base such as sodium hydroxide.

    Coupling reactions: The final compound is obtained by coupling the intermediates under appropriate conditions, such as using a base like triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide would involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction of the nitro groups (if present) to amines using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, replacing the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved would depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-methylglycinamide
  • N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-ethylglycinamide

Uniqueness

N~2~-(3,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-prop-2-en-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group, in particular, may provide additional reactivity and potential for further functionalization compared to similar compounds.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide

InChI

InChI=1S/C18H18Cl2N2O3S/c1-2-10-21-18(23)13-22(12-14-8-9-16(19)17(20)11-14)26(24,25)15-6-4-3-5-7-15/h2-9,11H,1,10,12-13H2,(H,21,23)

InChI Key

QDVRFINZJOWKOW-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.